L-Lysine-4,4,5,5-d4 hydrochloride
Overview
Description
L-Lysine-4,4,5,5-d4 hydrochloride is a variant of the amino acid Lysine, where four of the hydrogen atoms are replaced by deuterium . It is also known as (S)-2,6-Diaminocaproic acid-4,4,5,5-d4 hydrochloride . This compound is used in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a powerful method to identify and quantify relative differential changes in complex protein samples .
Molecular Structure Analysis
The molecular formula of L-Lysine-4,4,5,5-d4 hydrochloride is H2NCH2(CD2)2CH2CH(NH2)CO2H · HCl . In SILAC experiments, 4,4,5,5-D4 L-lysine and 13C6 15N2 L-lysine are used to generate peptides with 4- and 8-Da mass shifts, respectively, compared to peptides generated with light lysine .Chemical Reactions Analysis
L-Lysine-4,4,5,5-d4 hydrochloride is used in SILAC to generate peptides with specific mass shifts. This allows for the analysis of different experimental conditions with different isotopes of lysine .Physical And Chemical Properties Analysis
The molecular weight of L-Lysine-4,4,5,5-d4 hydrochloride is 186.67 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 186.1073124 g/mol . The topological polar surface area is 89.3 Ų . It has 11 heavy atoms and 4 isotope atoms .Scientific Research Applications
Toxicological Evaluation : L-Lysine hydrochloride has been evaluated for toxicological effects in rats, showing no treatment-related changes in clinical signs, body weights, diet consumption, water intake, or organ weights. The study established a no-observed-adverse-effect level (NOAEL) for L-Lysine, suggesting its safety for use in various applications (Tsubuku et al., 2004).
Enzymatic Hydrolysis : Research has shown that L-Lysine can be hydrolyzed by proteolytic enzymes, impacting its biological activity. This enzymatic hydrolysis is crucial in understanding the metabolic pathways and potential therapeutic applications of L-Lysine (Stahmann et al., 1956).
Conformational Studies : Studies using nuclear magnetic resonance spectroscopy have explored the helix-coil transition of L-Lysine in aqueous solution, providing insights into its structural behavior under varying conditions. This is significant for its applications in protein engineering and molecular biology (Saito & Smith, 1973).
Structural Analysis : X-ray diffraction studies of L-Lysine hydrochloride have provided detailed insights into its molecular structure, revealing transformations under varying hydration levels. Such studies are crucial for pharmaceutical and biotechnological applications (Shmueli & Traub, 1965).
Pharmacological Effects : L-Lysine has been identified to act like a partial serotonin receptor 4 antagonist, suggesting its potential in treating serotonin-induced pathologies and anxiety in animal models. This highlights its therapeutic potential in neuropsychiatric and gastrointestinal disorders (Smriga & Torii, 2003).
Drug Development : Research involving L-Lysine has contributed to the design of novel tetrahydroquinoline derivatives targeting histone-modifying enzymes, which are significant in anticancer drug research. This demonstrates its role in aiding the development of new therapeutic agents (Xu et al., 2022).
Antidiabetic Potential : A study examining the effects of L-Lysine supplementation in type 2 diabetes mellitus patients showed an increase in insulin receptor tyrosine kinase activity and a decrease in blood sugar, indicating its potential as an antidiabetic agent (Sulochana et al., 2001).
Future Directions
properties
IUPAC Name |
(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-UGJIAQRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine-4,4,5,5-d4 hydrochloride |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Citations
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